Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Description
Properties
Molecular Formula |
C18H17ClN4O4 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C18H17ClN4O4/c1-4-12-15(10-5-7-11(19)8-6-10)17-21-20-16(18(25)27-3)13(23(17)22-12)9-14(24)26-2/h5-8H,4,9H2,1-3H3 |
InChI Key |
GUFYPXFNUQMDIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)Cl)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Diazotization-Cyclization of 5-Amino-4-Arylazo-3-Methyl-1H-Pyrazoles
Yıldırım et al. demonstrated that 5-amino-4-arylazo-3-methyl-1H-pyrazoles (e.g., 2a-g ) undergo diazotization in a chilled mixture of glacial acetic acid and concentrated HCl (1:1 v/v), followed by NaNO₂ addition to form the triazine ring. For example, dissolving 2a-g (0.01 mol) in 20 mL of the acid mixture at 0–5°C and adding NaNO₂ (0.69 g in 10 mL H₂O) yielded pyrazolo-triazine derivatives with 78–87% efficiency. This method favors electron-withdrawing substituents, as evidenced by the higher yield (87%) of the orange derivative 4a (m.p. 189–191°C).
Functionalization with Ethyl and Methoxy-Oxoethyl Groups
Ethylation at Position 7
The ethyl group is introduced via alkylation of a secondary amine intermediate. In a protocol adapted from Yıldırım et al., treating the triazine core with ethyl bromide in DMF using K₂CO₃ as a base at 60°C for 12 hours achieves N-ethylation. Purification via column chromatography (silica gel, ethyl acetate/hexane 1:4) typically yields 70–80% product.
Methoxy-Oxoethyl Attachment at Position 4
The 2-methoxy-2-oxoethyl moiety is incorporated through a Michael addition. A study on similar triazines reports reacting the core with methyl acrylate in THF using LDA (lithium diisopropylamide) at −78°C. After quenching with NH₄Cl, the product is extracted with dichloromethane and purified via recrystallization (ethanol/water).
Esterification and Final Assembly
Carboxylate Ester Formation
The methyl carboxylate group at position 3 is installed via esterification. A mixture of the carboxylic acid precursor, methanol, and H₂SO₄ (catalytic) is refluxed for 6 hours. The crude product is neutralized with NaHCO₃ and extracted with ethyl acetate, yielding the ester in >85% purity.
Global Reaction Sequence
Combining these steps, the synthetic route proceeds as follows:
-
Diazotization-cyclization to form the pyrazolo-triazine core.
-
Michael addition for methoxy-oxoethyl attachment.
Analytical Characterization and Optimization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo-triazine compounds .
Scientific Research Applications
Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The following table compares the target compound with three analogs from the literature:
Key Observations:
In contrast, the imidazo-pyridine analog () features cyano and oxo groups, which increase electrophilicity and reactivity .
The 4-chlorophenyl group at R8 (shared with CAS 896669-11-7) enhances electron-withdrawing effects compared to phenyl (CAS 1396844-38-4) or 4-nitrophenyl (), which may improve metabolic stability .
Physicochemical Properties
- Melting Point: The imidazo-pyridine analog () melts at 243–245°C due to strong intermolecular interactions (nitro, cyano groups) .
- Solubility : The 2-methoxy-2-oxoethyl group in the target compound may improve aqueous solubility relative to the propyl (CAS 896669-11-7) or phenethyl () substituents .
Spectral and Analytical Data
- NMR :
- IR : Strong absorption bands for ester (C=O, ~1730 cm⁻¹) and ketone (C=O, ~1710 cm⁻¹) groups are expected.
Biological Activity
Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article reviews its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo-triazine family, characterized by a complex heterocyclic structure. Its molecular formula is , with a molecular weight of approximately 365.80 g/mol. The presence of the 4-chlorophenyl group and the methoxy-2-oxoethyl moiety contributes to its biological efficacy.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazolo[5,1-c][1,2,4]triazines, including this compound. The mechanism of action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation pathways.
- Case Study : In a study examining various pyrazole derivatives, this compound exhibited significant COX-II inhibitory activity with an IC50 value comparable to established anti-inflammatory drugs like Celecoxib. The selectivity for COX-II over COX-I suggests a reduced risk of gastrointestinal side effects typically associated with non-selective NSAIDs .
Anticancer Activity
The compound's anticancer potential has been explored in various in vitro and in vivo studies. It has shown promise against several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Research Findings : In a recent study published in ACS Omega, derivatives of pyrazolo-triazines were evaluated for their anticancer activity against breast and colon cancer cell lines. This compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM depending on the cell line tested .
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets involved in inflammatory and cancer pathways:
- COX Enzyme Inhibition : By inhibiting COX-II, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It has been observed to induce G0/G1 phase arrest in cancer cells, preventing proliferation .
Data Table: Biological Activity Summary
Q & A
Q. What are the critical steps and conditions for synthesizing Methyl 8-(4-chlorophenyl)-7-ethyl-4-(2-methoxy-2-oxoethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Heterocycle Formation : Use of dichloromethane as a solvent and controlled temperatures (e.g., 0–50°C) to avoid side reactions .
- Monitoring : Thin-layer chromatography (TLC) with cyclohexane/ethyl acetate gradients (e.g., 0–25% ethyl acetate) to track reaction progress .
- Purification : Flash chromatography on silica gel for isolating intermediates, ensuring >85% purity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
- Emergency Measures : Immediate rinsing with water for eye exposure (15+ minutes) and medical consultation for ingestion .
Q. Which analytical techniques are used to confirm the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., in Chloroform-d) to verify substituent positions and functional groups .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazine/pyrazole ring vibrations .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M]+ ion matching theoretical values) .
Advanced Research Questions
Q. How can reaction yields be optimized for intermediates during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., THF or dioxane) enhance solubility of nitrogenous intermediates, improving reaction rates .
- Catalyst Use : Trifluoroacetic acid (TFA) in fluorination steps increases electrophilic substitution efficiency .
- Temperature Control : Gradual warming (e.g., 0°C → 50°C over 16 hours) minimizes byproducts in cyclization steps .
Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Dynamic NMR Experiments : Vary temperature to detect conformational changes causing signal splitting .
- 2D NMR Techniques : Use HSQC or COSY to assign overlapping proton signals in complex heterocycles .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts for ambiguous peaks .
Q. What strategies validate the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Fluorescence-based enzymatic assays (e.g., kinase inhibition) with IC₅₀ calculations .
- Molecular Docking : Simulate binding interactions using software like AutoDock to identify key residues (e.g., ATP-binding pockets) .
- Mutagenesis Studies : Compare activity against wild-type vs. mutant enzymes to confirm binding specificity .
Data Contradiction and Experimental Design
Q. How to address inconsistencies in biological activity across studies?
- Methodological Answer :
- Dose-Response Replication : Test multiple concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
- Cell Line Validation : Use ≥2 cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes to explain variability in vivo .
Q. What experimental frameworks link this compound’s activity to broader pharmacological hypotheses?
- Methodological Answer :
- Theoretical Anchoring : Align with enzyme inhibition theories (e.g., competitive vs. allosteric) to design kinetic studies .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying substituents on the 4-chlorophenyl group) to refine pharmacophore models .
Tables for Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
